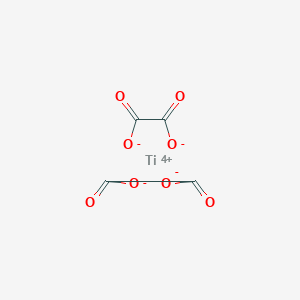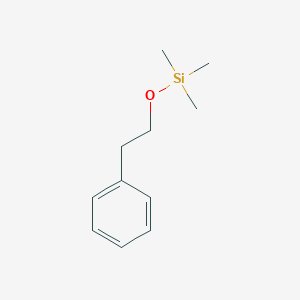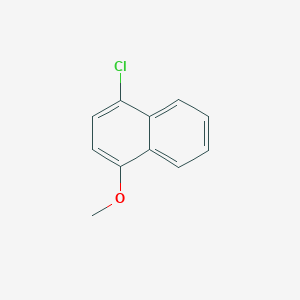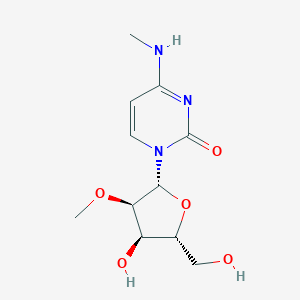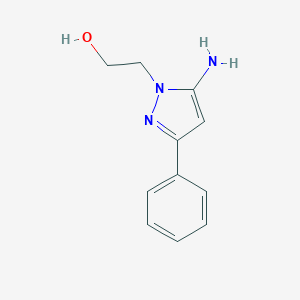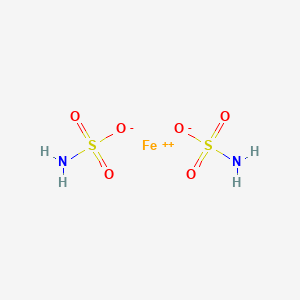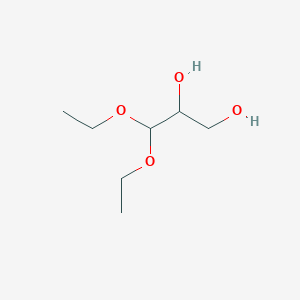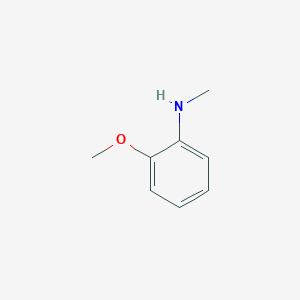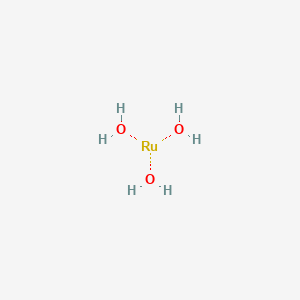
2-巯基-4(3H)-喹唑啉酮
描述
2-Mercapto-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core with a mercapto group at the second position
科学研究应用
2-Mercapto-4(3H)-quinazolinone has been extensively studied for its biological and pharmacological properties. It has shown potential in the following areas:
Medicinal Chemistry: The compound exhibits antifungal, antibacterial, and anticancer activities.
Biological Research: It is used in molecular docking studies to evaluate its binding affinity with various biological targets.
Industrial Applications: The compound’s derivatives are explored for their potential use in agriculture as fungicides.
作用机制
Target of Action
It has been shown that similar compounds, such as 3-mercapto-1,2,4-triazole derivatives, have demonstrated remarkable cytotoxic activity against various human cancer cell lines .
Mode of Action
It has been found that alkylated 2-mercapto-4-quinazolones possess a moderate fungicidal activity . This suggests that the compound may interact with its targets, possibly enzymes or proteins, in a way that inhibits the growth of fungi.
Biochemical Pathways
It is known that similar sulfur-containing heterocyclic compounds play important roles in many chemical properties and application effectiveness . These compounds are part of synthetic chemicals, natural products, and bioactive pharmaceuticals that improve the quality of life .
Result of Action
It has been shown that alkylated 2-mercapto-4-quinazolones possess a moderate fungicidal activity . This suggests that the compound may have a detrimental effect on fungal cells, possibly by disrupting essential cellular processes or structures.
生化分析
Biochemical Properties
It has been found that similar sulfur-containing heterocyclic compounds play important roles in many chemical properties and application effectiveness . They have been utilized in medicinal chemistry with incorporation into a wide-ranging diversity of medicinally interesting drug candidates .
Cellular Effects
Preliminary studies suggest that similar compounds have demonstrated remarkable cytotoxic activity against various human cancer cell lines .
Molecular Mechanism
Similar compounds have shown to induce apoptosis in certain cancer cells and cause a significant cell cycle arrest at the G2/M phase in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of 2-Mercapto-4(3H)-quinazolinone at different dosages in animal models have not been reported yet. Similar compounds have been studied for their threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-4(3H)-quinazolinone typically involves the reaction of anthranilic acid derivatives with thiourea in the presence of a suitable solvent such as polyethylene glycol (PEG). This one-pot synthesis method is both facile and convenient .
Industrial Production Methods: Industrial production methods for 2-Mercapto-4(3H)-quinazolinone are not extensively documented, but the laboratory synthesis methods can be scaled up for industrial applications. The use of PEG as a solvent in the synthesis process is advantageous due to its low toxicity and environmental friendliness.
化学反应分析
Types of Reactions: 2-Mercapto-4(3H)-quinazolinone undergoes various chemical reactions, including alkylation, oxidation, and substitution reactions. The compound’s ambidentate anions exhibit dual reactivity in alkylation reactions .
Common Reagents and Conditions:
Alkylation: Alkyl halides are commonly used as reagents in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles.
Major Products: The major products formed from these reactions include alkylated derivatives of 2-Mercapto-4(3H)-quinazolinone, which have shown moderate fungicidal activity .
相似化合物的比较
2-Mercapto-1,2,4-triazole: Known for its antiproliferative activity against cancer cell lines.
2-Mercaptobenzimidazole: Exhibits antibacterial and antifungal activities.
Uniqueness: 2-Mercapto-4(3H)-quinazolinone is unique due to its dual reactivity in alkylation reactions and its moderate fungicidal activity . Its quinazolinone core structure also differentiates it from other sulfur-containing heterocyclic compounds.
属性
IUPAC Name |
2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPFOFVEHDNUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160880 | |
| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13906-09-7 | |
| Record name | 2-Mercapto-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2-thioxoquinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



